3-Bromo-2,6-difluoroaniline
Overview
Description
3-Bromo-2,6-difluoroaniline: is an organic compound with the molecular formula C6H4BrF2N . It is a derivative of aniline, where the hydrogen atoms at the 3rd, 2nd, and 6th positions on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is used as a building block in various chemical syntheses, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology and Medicine:
Drug Development: Serves as an intermediate in the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.
Industry:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Aniline: One common method involves the halogenation of aniline derivatives.
Palladium-Catalyzed Coupling: Another method involves palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where a bromoaniline derivative is reacted with a difluorobenzene boronic acid under specific conditions.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2,6-difluoroaniline undergoes nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms, which activate the benzene ring towards nucleophiles.
Oxidation Reactions: The amino group can be oxidized to form nitro or azo compounds, which are useful intermediates in dye and pigment synthesis.
Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Substitution: Formation of substituted anilines with various functional groups.
Oxidation: Formation of nitroanilines or azo compounds.
Coupling: Formation of biaryl compounds and other complex aromatic structures.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-difluoroaniline largely depends on its application. In chemical reactions, the presence of bromine and fluorine atoms influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The amino group can participate in hydrogen bonding and other interactions, which are crucial in biological systems .
Molecular Targets and Pathways:
Comparison with Similar Compounds
2,6-Difluoroaniline: Lacks the bromine atom, making it less reactive in certain coupling reactions.
4-Bromo-2,6-difluoroaniline: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
2,4-Difluoroaniline: Different substitution pattern, leading to variations in chemical reactivity and applications.
Uniqueness: 3-Bromo-2,6-difluoroaniline is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct reactivity patterns and make it a versatile building block in organic synthesis .
Properties
IUPAC Name |
3-bromo-2,6-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZADWSSPWORHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303939 | |
Record name | 3-Bromo-2,6-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262198-07-1 | |
Record name | 3-Bromo-2,6-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262198-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,6-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501303939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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